molecular formula C6H5IN2O2 B13039383 4-Iodo-2-methyl-3-nitropyridine

4-Iodo-2-methyl-3-nitropyridine

Cat. No.: B13039383
M. Wt: 264.02 g/mol
InChI Key: CANYFECRUQNJJO-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-3-nitropyridine is a substituted pyridine compound with the molecular formula C6H5IN2O2 It is characterized by the presence of iodine, methyl, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-3-nitropyridine typically involves the nitration of 2-methylpyridine followed by iodination. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 3-position. The resulting 2-methyl-3-nitropyridine is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products such as 4-azido-2-methyl-3-nitropyridine or 4-thiocyanato-2-methyl-3-nitropyridine.

    Reduction: 4-Iodo-2-methyl-3-aminopyridine.

    Oxidation: 4-Iodo-2-carboxy-3-nitropyridine.

Scientific Research Applications

4-Iodo-2-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atom enhances its utility in nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and further functionalization .

Properties

Molecular Formula

C6H5IN2O2

Molecular Weight

264.02 g/mol

IUPAC Name

4-iodo-2-methyl-3-nitropyridine

InChI

InChI=1S/C6H5IN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3

InChI Key

CANYFECRUQNJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])I

Origin of Product

United States

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